CID 16219522
Description
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Properties
CAS No. |
28434-25-5 |
|---|---|
Molecular Formula |
C6H12KO24S6 |
Molecular Weight |
699.6 g/mol |
InChI |
InChI=1S/C6H12O24S6.K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24); |
InChI Key |
ZAOUDNHHZSMXRN-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
Canonical SMILES |
C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
Origin of Product |
United States |
Chemical Reactions Analysis
Analysis of CID 16219522 in Provided Sources
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Search Results , : These entries detail compounds CID 16219622 (2'-O-Monobutyryladenosine-3',5'-cyclic Monophosphate Sodium Salt) and CID 16219502 (Indole-3-acetaldehyde-sodium bisulfite addition compound), but neither discusses this compound.
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Other Sources : The remaining search results focus on unrelated compounds (e.g., N-(4-Nitrophenyl)piperidin-4-amine in, MRGPRX2 agonists in , and multicomponent reactions in ).
Chemical Reactions of Related Compounds
While this compound is not covered, the search results provide detailed reaction data for structurally similar compounds:
N-(4-Nitrophenyl)piperidin-4-amine (CID 401565-90-0)
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Reduction | H₂, Pd/C catalyst | 4-Aminophenylpiperidine |
| Nucleophilic Substitution | NaH or strong bases | Substituted phenylpiperidines |
| Oxidation | NaClO₂, CO₂ | Piperidin-4-one derivatives |
2'-O-Monobutyryladenosine-3',5'-cyclic Monophosphate Sodium Salt (CID 16219622)
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Key Functional Groups : Cyclic phosphate, butyryl ester.
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Potential Reactivity :
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Hydrolysis of the ester group under acidic/basic conditions.
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Enzymatic cleavage of the cyclic phosphate moiety (common in nucleotide analogs).
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Methodologies for Studying Chemical Reactions
The search results highlight advanced techniques for reaction analysis, which could theoretically apply to this compound if data were available:
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Yield Fingerprints : Clustering reaction outcomes to infer mechanisms (e.g., elimination vs. substitution pathways) .
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Multicomponent Reactions (MCRs) : Efficient synthesis of complex molecules (e.g., ROCK inhibitors in , anticancer agents in ).
Data Gaps and Limitations
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No experimental data (e.g., NMR, mass spectrometry, or kinetic studies) exists for this compound in the provided sources.
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Industrial or pharmacological applications of this compound are not documented.
Recommendations for Future Research
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